molecular formula C18H15F3N4O4 B2559765 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034255-60-0

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2559765
CAS No.: 2034255-60-0
M. Wt: 408.337
InChI Key: WONMOEBMLMOZRR-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or therapeutic use. N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic small molecule developed for chemical biology and drug discovery research. This hybrid compound incorporates multiple pharmacophoric motifs, including a furan ring, a pyrazole ring, and a trifluoromethoxyphenyl group, which are commonly associated with diverse biological activities . The strategic combination of these moieties in a single scaffold is designed to create a novel chemical entity for probing biological systems. Research Applications and Potential: The structural components of this molecule suggest significant potential for pharmaceutical and biochemical research. Furan and pyrazole heterocycles are established scaffolds in medicinal chemistry, frequently investigated for their ability to interact with enzymes and receptors . Compounds featuring a trifluoromethoxy phenyl group, similar to the one described here, have demonstrated notable anticancer activity in research settings, particularly against human lung cancer cell lines (e.g., A549), and have also shown antibacterial properties against pathogenic microorganisms . The ethanediamide (oxamide) linker is a versatile functional group that can contribute to molecular recognition and stability. Mechanism of Action Insights: While the specific mechanism of action for this compound requires experimental elucidation, research on analogous molecules provides strong clues. Similar compounds have been found to exert their biological effects through mechanisms such as the intercalative interaction with target proteins, as supported by molecular docking studies . The presence of the furan ring, an electron-rich system, may facilitate hydrogen bonding with biological enzymes, while the pyrazole moiety can contribute to key hydrophobic and dipole interactions within active sites . This molecule serves as a valuable tool for researchers exploring new therapeutic targets in areas including oncology and infectious diseases.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c19-18(20,21)29-13-6-4-12(5-7-13)24-17(27)16(26)22-11-14(15-3-1-10-28-15)25-9-2-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONMOEBMLMOZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethanediamide Derivatives

The following compounds share the ethanediamide core but differ in substituents, influencing their physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Furan-2-yl, 1H-pyrazol-1-yl, 4-(trifluoromethoxy)phenyl ~423.3* Combines oxygen/sulfur heterocycles with fluorinated aromatic groups. N/A
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide Benzodioxol-5-yl, tetrahydrofuran-2-ylmethyl, 4-fluorophenylpiperazinyl ~585.6 Benzodioxol enhances aromaticity; tetrahydrofuran improves solubility.
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide Dihydroindolyl, piperidinyl, 4-(trifluoromethyl)phenyl ~504.5 Bicyclic dihydroindole may increase basicity; trifluoromethyl boosts lipophilicity.
N-[(2-methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide Methoxy-methylphenyl, 5-methylpyridin-2-yl ~383.4 Pyridine and methoxy groups enhance solubility and metabolic stability.

*Calculated based on molecular formula.

Functional Group Analysis

  • Heterocyclic Moieties: The target compound’s furan-2-yl group (oxygen-based) contrasts with thiophen-2-ylmethyl in 2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide . 1H-pyrazol-1-yl is shared with N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide , where pyrazole facilitates hydrogen bonding in active sites.
  • Fluorinated Aromatic Groups :

    • The 4-(trifluoromethoxy)phenyl group in the target compound offers a balance of lipophilicity and solubility compared to 4-(trifluoromethyl)phenyl in ’s compound. Trifluoromethoxy’s ether linkage may reduce steric hindrance relative to trifluoromethyl.

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group (logP ~2.5) in the target compound may offer lower logP than the trifluoromethyl analogue (logP ~3.0), enhancing aqueous solubility.
  • Metabolic Stability : Fluorinated groups (CF3O vs. CF3) resist oxidative metabolism, but the ether linkage in CF3O may increase susceptibility to hydrolysis compared to CF3.

*Estimated using fragment-based methods.

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18F3N5O2. The compound features a furan ring, a pyrazole ring, and a trifluoromethoxy-substituted phenyl group, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and pyrazole moieties are known to exhibit significant interactions with enzymes and receptors involved in various metabolic pathways. Specifically, the compound has been studied for its potential as:

  • Human Neutrophil Elastase Inhibitor : This activity suggests a role in managing inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and other diseases characterized by excessive elastase activity.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties, making them candidates for further pharmacological exploration.

Inhibition Studies

Research has shown that derivatives of furan and pyrazole exhibit notable inhibitory effects on various enzymes. For instance, compounds similar to this compound have demonstrated significant inhibition of mushroom tyrosinase, which is crucial for melanin synthesis. The IC50 values for these compounds can be significantly lower than those of standard inhibitors like kojic acid .

Anticancer Properties

Studies have reported that certain derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds containing pyrazole rings have been shown to inhibit cell proliferation in various cancer models, suggesting their potential as therapeutic agents against malignancies.

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
This compoundNeutrophil Elastase InhibitionSignificant inhibition observed in vitro, suggesting therapeutic potential for inflammatory diseases.
Furan-Pyrazole DerivativesTyrosinase InhibitionCompound exhibited IC50 values of 0.0433 µM for monophenolase activity, outperforming standard inhibitors.
Pyrazole DerivativesAnticancer ActivityInduced apoptosis in cancer cell lines with low IC50 values, indicating high efficacy as an anticancer agent.

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